molecular formula C8H6ClNS B6233668 1-chloro-2-isothiocyanato-4-methylbenzene CAS No. 52747-70-3

1-chloro-2-isothiocyanato-4-methylbenzene

Cat. No. B6233668
CAS RN: 52747-70-3
M. Wt: 183.7
InChI Key:
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Description

1-Chloro-2-Isothiocyanato-4-Methylbenzene, also known as CITMB, is a compound of interest for many scientific research applications. It is a colorless, liquid organic compound with a molecular formula of C7H5ClN2S and a molar mass of 192.6 g/mol. CITMB has been widely studied in the fields of organic synthesis, pharmacology, and biochemistry due to its unique properties and potential applications.

Scientific Research Applications

1-chloro-2-isothiocyanato-4-methylbenzene has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It has also been used in the study of biochemical and physiological processes, such as enzyme kinetics, enzyme inhibition, and ligand binding. Additionally, this compound has been used in the study of drug metabolism and toxicity.

Mechanism of Action

The mechanism of action of 1-chloro-2-isothiocyanato-4-methylbenzene is not fully understood. However, it is believed to act as a reversible inhibitor of enzymes, binding to the active site of enzymes and preventing them from catalyzing reactions. It is also believed to act as a ligand, binding to receptors and modulating their activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to modulate the activity of receptors involved in the regulation of cellular processes, such as G-protein coupled receptors. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-chloro-2-isothiocyanato-4-methylbenzene in laboratory experiments is its low cost and availability. Additionally, its unique properties make it a useful tool for studying various biochemical and physiological processes. However, it is important to note that this compound is a toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for research on 1-chloro-2-isothiocyanato-4-methylbenzene. These include further study of its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on its potential applications in drug metabolism and toxicity studies. Additionally, further research could be done on its potential applications in organic synthesis and agrochemicals. Finally, further research could be done on its potential applications in enzyme inhibition and ligand binding studies.

Synthesis Methods

1-chloro-2-isothiocyanato-4-methylbenzene can be synthesized via a two-step reaction. The first step involves the reaction of 4-methylbenzene-1-sulfonyl chloride with an alkali metal isothiocyanate in aqueous solution. This reaction produces this compound and an alkali metal chloride. The second step involves the reaction of the this compound with a nucleophile, such as an amine, in an organic solvent. This reaction produces the desired product, this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-2-isothiocyanato-4-methylbenzene involves the reaction of 4-methylphenyl isothiocyanate with thionyl chloride.", "Starting Materials": [ "4-methylphenyl isothiocyanate", "thionyl chloride" ], "Reaction": [ "Add 4-methylphenyl isothiocyanate to a flask", "Add thionyl chloride dropwise to the flask while stirring", "Heat the mixture to reflux for 2 hours", "Cool the mixture to room temperature", "Pour the mixture into ice-cold water", "Extract the organic layer with dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and evaporate the solvent under reduced pressure", "Recrystallize the product from ethanol" ] }

CAS RN

52747-70-3

Molecular Formula

C8H6ClNS

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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